(E/Z)-Acetamiprid

描述

Acetamiprid has been reported in Streptomyces canus with data available.

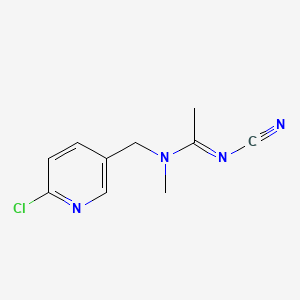

Structure

3D Structure

属性

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXDHFDTOYPNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034300, DTXSID901015148 | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [HSDB] Powder; [MSDSonline] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.330 g/cu cm at 20 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000044 [mmHg] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, White crystalline solid | |

CAS No. |

160430-64-8, 135410-20-7 | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160430-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamiprid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamiprid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.9 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E/Z)-Acetamiprid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the neonicotinoid insecticide, (E/Z)-Acetamiprid. It details the primary manufacturing routes, including the synthesis of the key intermediate 2-chloro-5-chloromethylpyridine and its subsequent conversion to Acetamiprid. This document outlines specific reaction conditions, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for the core synthetic steps. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the synthesis process. While the (E)-isomer of Acetamiprid is recognized as the more biologically active form, this guide also addresses the stereochemical considerations of the (E/Z) isomers.

Introduction

Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a widely used systemic insecticide belonging to the neonicotinoid class.[1][2] It is effective against a broad spectrum of sucking insects in agriculture.[3] The molecule exists as two geometric isomers, (E) and (Z), at the C=N double bond of the cyanoimino group.[1][3] The (E)-conformer is reported to be more stable and is considered the active form.[1] This guide will focus on the prevalent synthetic routes to obtain this compound, providing detailed procedural information and reaction parameters.

Overview of the Main Synthetic Pathway

The most common industrial synthesis of Acetamiprid involves a two-step process starting from the key intermediate, 2-chloro-5-chloromethylpyridine. This intermediate is first aminated with monomethylamine to yield N-(6-chloro-3-pyridylmethyl)methylamine. Subsequently, this secondary amine is condensed with an N-cyanoethanimidate, typically the ethyl or methyl ester, to produce the final Acetamiprid product.

Caption: High-level overview of the main two-step synthesis of Acetamiprid.

Synthesis of the Key Intermediate: 2-chloro-5-chloromethylpyridine

There are two primary routes for the synthesis of the crucial intermediate, 2-chloro-5-chloromethylpyridine.

Route 1: From 3-Picoline

This traditional route involves the chlorination of 3-picoline. A common method is the oxidation of 3-picoline to its N-oxide, followed by chlorination using phosphoryl chloride (POCl₃).[4]

Caption: Synthesis of 2-chloro-5-chloromethylpyridine starting from 3-picoline.

Route 2: From 2-chloro-2-chloromethyl-4-cyanobutyraldehyde

An alternative pathway involves the cyclization of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde using a chlorinating agent like triphosgene.[4]

Caption: Alternative synthesis of 2-chloro-5-chloromethylpyridine via cyclization.

Detailed Synthesis of this compound

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine (Amination)

This step involves the reaction of 2-chloro-5-chloromethylpyridine with monomethylamine. The reaction is typically carried out in an organic solvent.

Table 1: Reaction Conditions for the Amination of 2-chloro-5-chloromethylpyridine

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Toluene[5] | Dichloroethane[5] | Tetrahydrofuran[5] |

| Temperature | 45°C[5] | 45°C[5] | 45°C[5] |

| Reaction Time | 4 hours (after addition)[5] | 4 hours (after addition)[5] | 4 hours (after addition)[5] |

| Reagents | 2-chloro-5-chloromethylpyridine, Monomethylamine gas[5] | 2-chloro-5-chloromethylpyridine, Monomethylamine gas[5] | 2-chloro-5-chloromethylpyridine, Monomethylamine gas[5] |

| Initial Temp. | Cooled to below 0°C before adding monomethylamine[5] | Cooled to below 0°C before adding monomethylamine[5] | Cooled to below 0°C before adding monomethylamine[5] |

| Addition Time | 8 hours (dropwise)[5] | 8 hours (dropwise)[5] | 8 hours (dropwise)[5] |

| Work-up | Filtration of methylamine hydrochloride, solvent removal[5] | Filtration of methylamine hydrochloride, solvent removal[5] | Filtration of methylamine hydrochloride, solvent removal[5] |

Experimental Protocol for Amination:

-

Charge a reaction kettle with 3500 L of toluene and cool the solvent to below 0°C.[5]

-

Introduce 310 kg of monomethylamine gas into the cooled solvent.[5]

-

Raise the temperature of the mixture to 45°C.[5]

-

Slowly add 750 kg of 2-chloro-5-chloromethylpyridine dropwise over 8 hours while maintaining the temperature at 45°C.[5]

-

After the addition is complete, maintain the reaction mixture at 45°C for an additional 4 hours.[5]

-

Upon completion, release the pressure and discharge the excess amine.

-

Cool the mixture to below 25°C and filter to remove the precipitated monomethylamine hydrochloride.[5]

-

Remove the solvent from the filtrate by distillation to obtain N-(6-chloro-3-pyridylmethyl)methylamine.[5]

Step 2: Synthesis of this compound (Condensation)

The intermediate N-(6-chloro-3-pyridylmethyl)methylamine is then reacted with an N-cyanoethanimidate to form Acetamiprid.

Table 2: Reaction Conditions for the Condensation Step

| Parameter | Condition 1 | Condition 2 |

| Solvent | Ethanol[6][7] | Methanol[8] |

| Temperature | 65°C[6][7] | 65°C[8] |

| Reaction Time | 6-7 hours[6][7] | 5 hours[8] |

| Reagents | N-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimidate[6][7] | N-(6-chloro-3-pyridylmethyl)methylamine, Methyl N-cyanoethanimidate[8] |

| Yield | 96.6% (Purity: 96.8%)[7] | 90-95% (Purity: 96-98%)[8] |

| Work-up | Cooling to 0°C, stratification, filtration, washing with saturated brine, and drying[6][7] | Elution with acetone[8] |

Experimental Protocol for Condensation:

-

In a 500 ml reaction vessel, add 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.[7]

-

Add 112 g of ethyl N-cyanoethanimidate to the mixture.[7]

-

Heat the reaction mixture to 65°C and maintain this temperature for 6 to 7 hours.[7]

-

After the reaction is complete, cool the mixture to 0°C.[7]

-

Allow the mixture to stand for stratification, then filter the product.[7]

-

Wash the filtered product with a saturated brine solution.[7]

-

Dry the product to obtain Acetamiprid.[7]

References

- 1. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial [scirp.org]

- 3. data.epo.org [data.epo.org]

- 4. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

Bioavailability and Uptake of (E/Z)-Acetamiprid in Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid, a prominent neonicotinoid insecticide, is valued for its systemic properties and efficacy against a broad spectrum of sucking insects.[1] It functions by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system, leading to paralysis and death.[2][3] Acetamiprid exists as two geometric isomers, (E)-acetamiprid and (Z)-acetamiprid, with the (E)-isomer being the more stable and commercially utilized form. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and uptake of acetamiprid in target organisms. While extensive data exists for the (E)-isomer, a significant knowledge gap remains concerning the specific pharmacokinetic and pharmacodynamic properties of the (Z)-isomer. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and pesticide development.

Introduction to (E/Z)-Acetamiprid

Acetamiprid, with the chemical formula C₁₀H₁₁ClN₄, is a first-generation neonicotinoid.[4] Its structure features a cyanoimino group, which gives rise to (E) and (Z) geometric isomers. The (E)-isomer is recognized as the more stable and biologically active form.[4] While the majority of research has focused on the (E)-isomer, the potential for in vivo isomerization and the distinct biological activity of the (Z)-isomer remain largely unexplored areas of study. Understanding the differential bioavailability and uptake of these isomers is critical for a complete assessment of acetamiprid's efficacy and potential non-target effects.

Physicochemical Properties of (E)-Acetamiprid

The bioavailability of a compound is significantly influenced by its physicochemical properties. The data presented below pertains to the (E)-isomer of acetamiprid.

| Property | Value | Reference |

| Molecular Weight | 222.67 g/mol | [1] |

| Water Solubility | 4250 mg/L (at 25 °C) | [5] |

| logP (Octanol/Water Partition Coefficient) | 0.80 (at 25 °C) | [5] |

| Vapor Pressure | <1 x 10⁻⁶ Pa (at 25 °C) | [6] |

| Stability | Stable in acidic and neutral solutions; hydrolyzes in alkaline conditions. | [6] |

Bioavailability and Uptake of (E)-Acetamiprid in Target Organisms

The systemic action of acetamiprid relies on its efficient uptake and distribution within the target organism.[1] Studies in various organisms have provided insights into its pharmacokinetic profile.

Invertebrates (Insects)

In insects, acetamiprid is readily absorbed through both contact and ingestion. Once absorbed, it is distributed throughout the insect's body.

Table 1: Pharmacokinetic Parameters of (E)-Acetamiprid in Rats

| Parameter | Value | Species | Administration Route | Reference |

| Time to Maximum Concentration (Tmax) | ~1 hour | Rat | Oral | [5] |

| Elimination Half-life (t1/2) | 6.5 - 10.9 hours | Rat | Oral | [5] |

| Major Route of Excretion | Urine | Rat | Oral | [5] |

| Tissue Distribution | Highest concentrations in liver, kidneys, and adrenal glands. | Rat | Oral | [5] |

Vertebrates (Mammals)

In mammalian systems, acetamiprid is rapidly absorbed and metabolized. The primary route of excretion is via urine.[5]

Metabolism of (E)-Acetamiprid

The biotransformation of acetamiprid is a critical factor in its toxicity and persistence. The primary metabolic pathway involves the N-demethylation of the acetamidine moiety.

Table 2: Major Metabolites of (E)-Acetamiprid

| Metabolite | Chemical Name | Organism(s) | Reference |

| IM-2-1 | N-[(6-chloro-3-pyridyl)methyl]-N'-cyanoacetamidine | Rat | [5] |

| IC-0 | 6-chloronicotinic acid | Rat | [5] |

The Knowledge Gap: (Z)-Acetamiprid

A thorough review of the scientific literature reveals a significant lack of data specifically addressing the bioavailability, uptake, metabolism, and biological activity of (Z)-acetamiprid. While the (E)-isomer is considered the active form, the potential for the (Z)-isomer to be formed in biological systems or to possess its own unique toxicological profile cannot be dismissed without further investigation.

Drawing parallels from studies on other types of isomers, such as carotenoids, it is plausible that the (Z)-isomer of acetamiprid could exhibit different physicochemical properties, leading to altered bioavailability. For instance, some Z-isomers of carotenoids have shown increased solubility and preferential uptake in intestinal cells. However, it is crucial to emphasize that this is speculative and requires dedicated experimental validation for acetamiprid.

Experimental Protocols

This section outlines common methodologies used to assess the bioavailability and uptake of acetamiprid.

In Vivo Pharmacokinetic Studies in Mammals (Rat Model)

-

Test Substance: Radiolabeled (e.g., ¹⁴C) (E)-acetamiprid is often used to facilitate tracking and quantification.

-

Administration: Oral gavage or intravenous injection.

-

Sample Collection: Blood, urine, feces, and various tissues are collected at predetermined time points.

-

Analysis: Quantification of the parent compound and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS).

Insect Uptake and Distribution Studies

-

Test Substance: (E)-acetamiprid, often in a formulated product.

-

Administration: Topical application to the insect's cuticle or oral administration through a treated diet.

-

Sample Collection: Whole insects or dissected tissues (e.g., gut, hemolymph, nerve cord) are collected.

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS are commonly employed for the extraction and quantification of acetamiprid residues.[7]

Visualizing Key Pathways

Signaling Pathway of Acetamiprid in Insects

The following diagram illustrates the mechanism of action of acetamiprid at the synaptic level in insects.

References

- 1. chemeo.com [chemeo.com]

- 2. Acetamiprid (CAS 160430-64-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetamiprid [sitem.herts.ac.uk]

- 5. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamiprid | 135410-20-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Metabolic Fate of Acetamiprid Isomers in Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid, a neonicotinoid insecticide, exists as a mixture of (E)- and (Z)-isomers, with the (E)-isomer being the more stable and active form. The metabolic fate of these isomers in insect species is a critical determinant of its efficacy and the development of resistance. This technical guide provides an in-depth overview of the metabolic pathways of acetamiprid isomers in insects, focusing on the central role of cytochrome P450 monooxygenases (P450s). It includes a summary of quantitative metabolic data, detailed experimental protocols, and visualizations of key metabolic and regulatory pathways. Understanding the differential metabolism of acetamiprid isomers is crucial for developing more effective and sustainable insect pest management strategies and for designing novel insecticides that can circumvent resistance mechanisms.

Introduction

Acetamiprid is a widely used systemic insecticide effective against a broad range of sucking insects.[1] Like other neonicotinoids, it acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[1] Acetamiprid is commercially available as a mixture of geometric isomers, the (E)- and (Z)-configurations, arising from the cyanoimino group. The (E)-isomer is generally considered the more active form.[2]

Insecticide resistance is a major challenge in agriculture, and metabolic resistance, primarily mediated by cytochrome P450 monooxygenases (P450s), is a key mechanism.[3][4][5] These enzymes detoxify insecticides through oxidative reactions, reducing their efficacy.[3][6] The differential metabolism of acetamiprid isomers by P450s can significantly impact its insecticidal activity and the selection for resistant insect populations. This guide explores the current understanding of the metabolic fate of acetamiprid isomers in various insect species.

Metabolic Pathways of Acetamiprid Isomers

The metabolism of acetamiprid in insects primarily proceeds through two main pathways, both of which are catalyzed by cytochrome P450 enzymes:

-

N-demethylation: This pathway involves the removal of a methyl group from the N-methylamino moiety of acetamiprid.[4][7]

-

Oxidative cleavage: This pathway involves the cleavage of the bond between the chloropyridinylmethyl group and the N-methyl-N'-cyanoacetamidine moiety.[4]

These initial metabolic steps are often followed by further oxidation, leading to the formation of more polar metabolites that can be more easily excreted. A key metabolite formed through these pathways is 6-chloronicotinic acid.[4]

While the general pathways are understood, the specific quantitative differences in the metabolism of the (E)- and (Z)-isomers are not extensively documented in the literature for a wide range of insect species. However, it is hypothesized that the stereochemistry of the isomers influences their binding affinity to the active sites of P450 enzymes, leading to differential rates of metabolism.

Key Metabolites

Several metabolites of acetamiprid have been identified in insects. The primary metabolites resulting from P450-mediated oxidation include:

-

N-desmethyl-acetamiprid (IM-2-1): Formed via the N-demethylation pathway.[5][8]

-

6-chloronicotinic acid: A common metabolite resulting from oxidative cleavage.[4]

-

N'-cyano-N-methyl acetamidine: Another product of oxidative cleavage.[9]

-

6-chloro-3-pyridinemethanol: A metabolite identified in fungal degradation studies, which may also be relevant in some insect species.[9]

The relative abundance of these metabolites can vary depending on the insect species, the specific P450 isozymes expressed, and the isomeric composition of the applied acetamiprid.

Quantitative Data on Acetamiprid Metabolism

Quantitative data on the metabolism of acetamiprid, particularly the differential metabolism of its isomers, is crucial for understanding resistance mechanisms. The following tables summarize available data on P450 gene expression in response to acetamiprid exposure and the toxicity of acetamiprid in different insect populations. A significant gap in the literature exists regarding quantitative data on the formation of specific metabolites from (E)- and (Z)-isomers in various insect species.

Table 1: Upregulation of Cytochrome P450 Genes in Aphis gossypii (Melon Aphid) in Response to Acetamiprid Exposure

| P450 Gene | Clade | Fold Change in Resistant Strain (Ace-R) vs. Susceptible Strain (Ace-S) | Reference |

| CYP6CY14 | CYP3 | Significantly upregulated | [3] |

| CYP6DC1 | CYP3 | Significantly upregulated | [3] |

| CYP6CZ1 | CYP3 | Significantly upregulated | [3] |

| CYP6DD1 | CYP3 | Significantly upregulated | [3] |

| CYP6CY5 | CYP3 | Significantly upregulated | [3] |

| CYP6CY9 | CYP3 | Significantly upregulated | [3] |

| CYP6DA1 | CYP3 | Significantly upregulated | [3] |

| CYP6CY18 | CYP3 | Significantly upregulated | [3] |

| CYP6CY16 | CYP3 | Significantly upregulated | [3] |

| CYP302A1 | CYP2 | Significantly upregulated | [3] |

| CYP315A1 | CYP2 | Significantly upregulated | [3] |

| CYP301A1 | CYP2 | Significantly upregulated | [3] |

| CYP314A1 | CYP2 | Significantly upregulated | [3] |

| CYP4CK1 | CYP4 | Significantly upregulated | [3] |

| CYP4G51 | CYP4 | Significantly upregulated | [3] |

| CYP306A1 | Mitochondrial | Significantly upregulated | [3] |

| CYP305E1 | Mitochondrial | Significantly upregulated | [3] |

| CYP307A1 | Mitochondrial | Significantly upregulated | [3] |

Table 2: Toxicity of Acetamiprid against Different Field Populations of Aphis gossypii

| Population | LC50 (mg·L−1) | Resistance Ratio (RR) | Reference |

| Yarkant | 5.66 | - | [10] |

| Jinghe | 35.93 | 6.35 | [10] |

Experimental Protocols

This section outlines key experimental methodologies for studying the metabolic fate of acetamiprid isomers in insects.

Insect Rearing and Microsome Preparation

Objective: To obtain active P450 enzymes from insect tissues for in vitro metabolism assays.

Protocol:

-

Insect Rearing: Rear susceptible and resistant insect strains under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) on their respective host plants.

-

Tissue Dissection: Dissect the desired tissues (e.g., midguts, fat bodies, or whole bodies) from a sufficient number of adult insects on ice.

-

Homogenization: Homogenize the tissues in a pre-chilled glass homogenizer with homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 10% glycerol).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Microsome Resuspension: Discard the supernatant and resuspend the microsomal pellet in a resuspension buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 20% glycerol).

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.

-

Storage: Aliquot the microsomal suspension and store at -80°C until use.[1]

In Vitro Metabolism Assay

Objective: To determine the rate of metabolism of acetamiprid isomers by insect P450s.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Insect microsomes (typically 0.1-0.5 mg/mL protein)

-

Acetamiprid isomer ((E)- or (Z)-isomer) at various concentrations (e.g., 10-200 µM)

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or a final concentration of 1 mM NADPH.

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

-

-

Incubation: Pre-incubate the reaction mixture without NADPH for 5 minutes at the optimal temperature for the insect species (e.g., 30°C). Initiate the reaction by adding NADPH.

-

Reaction Termination: After a specific incubation time (e.g., 30-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein. Collect the supernatant for LC-MS/MS analysis.[11]

LC-MS/MS Analysis of Acetamiprid and its Metabolites

Objective: To separate, identify, and quantify acetamiprid isomers and their metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

General LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is commonly used for separation.[12][13]

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.[14]

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of neonicotinoids.[14]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions for acetamiprid and its metabolites are monitored.[12][13]

Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.[12][13]

Signaling Pathways and Gene Regulation

The expression of P450 genes involved in insecticide metabolism is tightly regulated by complex signaling pathways. Exposure to insecticides can induce the expression of these genes, leading to enhanced detoxification and resistance.

Key Regulatory Pathways

-

CncC/Keap1 Pathway: The Cap 'n' collar isoform C (CncC) and Kelch-like ECH-associated protein 1 (Keap1) pathway is a major regulator of xenobiotic-metabolizing enzymes, including P450s. Under normal conditions, Keap1 targets CncC for degradation. Upon exposure to xenobiotics, this interaction is disrupted, allowing CncC to translocate to the nucleus and activate the transcription of target genes, including P450s.[1]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important pathway involved in the response to cellular stress, including insecticide exposure. This pathway can lead to the phosphorylation and activation of transcription factors that regulate P450 gene expression.[4]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of detoxification enzymes in response to various xenobiotics.[6]

Visualization of Regulatory Pathways

The following diagrams illustrate the general signaling pathways involved in the regulation of P450 gene expression in insects.

Caption: CncC/Keap1 pathway regulating P450 gene expression.

References

- 1. Regulation of CncC in insecticide-induced expression of cytochrome P450 CYP9A14 and CYP6AE11 in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the cytochrome P450 involved in the degradation of neonicotinoid insecticide acetamiprid in Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in the Sublethal Effects of Sulfoxaflor and Acetamiprid on the Aphis gossypii Glover (Homoptera: Aphididae) Are Related to Its Basic Sensitivity Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of cytochrome P450 expression in Drosophila: Genomic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchtrends.net [researchtrends.net]

A Technical Guide to the Photostability and Hydrolysis of Acetamiprid E/Z Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetamiprid, a widely used neonicotinoid insecticide, exists as (E) and (Z) isomers at the cyanoimino group. The (E)-isomer is recognized as the more stable and biologically active form. A comprehensive review of current scientific literature reveals that while the overall photostability and hydrolysis of Acetamiprid have been investigated, there is a significant lack of research specifically differentiating the degradation kinetics and pathways of the individual E and Z isomers. This guide synthesizes the available data for Acetamiprid as a whole, provides detailed experimental protocols for stability studies, and outlines a framework for future research to address this critical knowledge gap. Understanding the distinct environmental fate of each isomer is crucial for accurate risk assessment and the development of more stable and effective formulations.

Acetamiprid and its E/Z Isomerism

Acetamiprid, (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic insecticide effective against a broad range of sucking insects.[1] Its structure contains a C=N double bond in the cyanoimino moiety, giving rise to geometric isomerism. This results in two distinct forms: the (E)-isomer and the (Z)-isomer.[1][2] The (E)-conformer is thermodynamically more stable and is presumed to be the active form that binds to the nicotinic acetylcholine receptor in insects.[1] While both isomers may be present, the equilibrium favors the (E) form. The distinct spatial arrangement of atoms in each isomer could potentially influence their susceptibility to degradation by light and water.

Photostability of Acetamiprid

Photodegradation is a primary pathway for the dissipation of Acetamiprid in the environment. Studies show that it undergoes significant degradation under natural sunlight and artificial UV light, with UVB radiation playing a major role.[3] The process involves complex reactions, including hydroxyl substitution and oxidation, leading to the formation of several photoproducts.[4][5]

Quantitative Data on Acetamiprid Photodegradation

The rate of photodegradation is influenced by the matrix (e.g., water purity, presence of humic acids) and the light source. The following table summarizes reported photodegradation half-life (t½) values for Acetamiprid in aqueous and soil environments.

| Matrix | Light Source | Half-Life (t½) | Reference |

| Deionized Water | Sunlight | 9.1 hours | [3] |

| Tap Water | Sunlight | 8.9 hours | [3] |

| DI Water + Humic Acids (100 mg/L) | Sunlight | 6.5 hours | [3] |

| Soil | Sunlight | 15.9 hours | [3] |

| Pure Water | UV Light | 17.3 hours | [5] |

| Pure Water | Fluorescence | 28.6 hours | [5] |

Note: These studies did not differentiate between the E/Z isomers.

Generalized Experimental Protocol for Photostability Studies

This protocol provides a representative methodology for assessing the photostability of Acetamiprid, synthesized from common practices in the literature.[4][6]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Acetamiprid (e.g., 1000 mg/L) in a suitable organic solvent like acetonitrile or methanol.

-

Preparation of Aqueous Working Solution: Dilute the stock solution with purified water (e.g., Milli-Q) or a relevant buffer solution to a desired experimental concentration (e.g., 1-10 mg/L).

-

Irradiation Setup:

-

Place a defined volume of the working solution (e.g., 50 mL) into quartz tubes or a photoreactor to allow for maximum light penetration.

-

Use a calibrated light source, such as a xenon lamp (simulating sunlight) or a mercury lamp (for specific UV wavelengths). The light intensity should be monitored and kept constant.

-

Maintain a constant temperature using a water bath or cooling system.

-

Include "dark" controls, wrapped in aluminum foil, to assess for any non-photolytic degradation.

-

-

Sampling: Collect aliquots (e.g., 1 mL) from the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).[4]

-

Sample Analysis:

-

Immediately analyze the samples or store them in the dark at <4°C to prevent further degradation.

-

Quantify the remaining concentration of the parent compound (and ideally, the formation of photoproducts) using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD), or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and product identification.[4][6]

-

-

Data Analysis: Plot the concentration of Acetamiprid versus time. Determine the degradation kinetics, which often follow pseudo-first-order kinetics, and calculate the rate constant (k) and half-life (t½ = 0.693/k).

Visualizations: Workflow and Degradation Pathway

Hydrolysis of Acetamiprid

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For Acetamiprid, this process is generally slower than photodegradation.[3] Theoretical studies and experimental observations suggest that the rate of hydrolysis is highly dependent on pH, with significantly faster degradation under alkaline conditions compared to acidic or neutral conditions.[5][7]

Quantitative Data on Acetamiprid Hydrolysis

Quantitative data specifically detailing the hydrolysis half-lives of Acetamiprid isomers at different pH values are scarce in peer-reviewed literature. Theoretical calculations support that hydrolysis via hydroxide ion (OH⁻) attack is the most favorable pathway, indicating that the process is an alkaline-catalyzed reaction.[7] One study reported an aqueous photolysis half-life of 34 days at pH 7, suggesting relative stability to neutral hydrolysis.

Generalized Experimental Protocol for Hydrolysis Studies

This protocol outlines a standard method for evaluating the hydrolysis of Acetamiprid, following guidelines similar to those from regulatory bodies like the OECD.

-

Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions at different pH values, typically pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Preparation of Test Solutions: Add a small volume of a concentrated Acetamiprid stock solution to each buffer solution to achieve the desired final concentration (e.g., 1-10 mg/L). The amount of organic solvent should be minimal (<1%) to avoid co-solvent effects.

-

Incubation:

-

Store the test solutions in sterile containers in the dark at a constant, controlled temperature (e.g., 25°C or 50°C to accelerate degradation).

-

Ensure containers are properly sealed to prevent evaporation or contamination.

-

-

Sampling: At appropriate time intervals (which may range from days to weeks, depending on the expected stability), collect duplicate samples from each pH solution.

-

Sample Analysis: Analyze the samples for the concentration of the parent Acetamiprid using a suitable method like HPLC-UV or LC-MS.

-

Data Analysis: For each pH, plot the concentration of Acetamiprid versus time to determine the degradation kinetics and calculate the pseudo-first-order rate constant (k) and half-life (t½).

Visualization: Hydrolysis Workflow

Proposed Framework for Isomer-Specific Stability Analysis

To address the current knowledge gap, a targeted research approach is necessary to elucidate the individual stability profiles of Acetamiprid's E and Z isomers.

Key Research Objectives:

-

Isomer Separation: Develop a robust method, likely using preparative or semi-preparative chiral or reversed-phase HPLC, to separate and isolate pure fractions of the (E)- and (Z)-isomers.[8]

-

Parallel Degradation Studies: Subject the purified isomers to identical, parallel photostability and hydrolysis experiments as outlined in Sections 2.2 and 3.2.

-

Comparative Kinetic Analysis: Determine the degradation rate constants and half-lives for each isomer under each condition (photolysis and hydrolysis at various pH levels).

-

Product Identification: Use advanced analytical techniques like LC-MS/MS or LC-QTOF-MS to identify and compare the degradation products formed from each isomer, which may reveal different degradation pathways.

Visualization: Logical Framework for Future Research

Conclusion and Future Directions

The environmental fate of Acetamiprid is governed primarily by photodegradation, with hydrolysis being a less significant factor, particularly under neutral and acidic conditions. Current research provides a solid foundation for understanding the overall stability of Acetamiprid. However, the lack of data on the individual E and Z isomers represents a significant gap. The differential stability of these isomers could impact the compound's persistence, metabolite profile, and long-term efficacy in the field.

Future research should prioritize the separation of the E and Z isomers and the subsequent investigation of their distinct photostability and hydrolysis kinetics. Such studies will provide a more nuanced and accurate understanding of Acetamiprid's environmental behavior, leading to improved predictive models and supporting more robust regulatory assessments.

References

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (E)-Acetamiprid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (E)-Acetamiprid, a neonicotinoid insecticide. The document details established synthetic methodologies, purification protocols with a focus on isolating the active (E)-isomer, and an overview of its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Acetamiprid, chemically known as (E)-N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine, is a widely used systemic insecticide.[1] It is effective against a broad spectrum of sucking insects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[2] For research purposes, particularly in drug development and toxicology studies, obtaining a high-purity sample of the biologically active (E)-isomer is crucial, as the (Z)-isomer is less active. This guide outlines the necessary procedures to achieve this.

Synthesis of (E)-Acetamiprid

Two primary synthetic routes for Acetamiprid are well-documented in the scientific literature. Both methods yield a mixture of (E) and (Z) isomers, with the (E) isomer being the major product due to its higher stability. Subsequent purification is necessary to isolate the pure (E)-isomer.

Synthetic Route 1: From 2-chloro-5-chloromethylpyridine

This common method involves a two-step process starting from 2-chloro-5-chloromethylpyridine.

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

In this initial step, 2-chloro-5-chloromethylpyridine is reacted with an aqueous solution of methylamine to yield the intermediate, N-(6-chloro-3-pyridylmethyl)methylamine.[3]

Step 2: Synthesis of Acetamiprid

The intermediate is then condensed with an N-cyanoethanimideate, such as ethyl N-cyanoethanimideate, in a suitable solvent like ethanol.[4][5] The reaction mixture is heated to facilitate the formation of Acetamiprid.

Synthetic Route 2: From 2-chloro-2-chloromethyl-4-cyanobutyraldehyde

An alternative route begins with 2-chloro-2-chloromethyl-4-cyanobutyraldehyde, which is first converted to the key intermediate 2-chloro-5-chloromethylpyridine using a chlorinating agent like triphosgene.[6] Subsequent ammoniation and esterification steps lead to the formation of Acetamiprid.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of (E)-Acetamiprid.

Synthesis of Acetamiprid (Route 1)

Materials and Reagents:

-

2-chloro-5-chloromethylpyridine

-

40% Methylamine aqueous solution

-

Ethyl N-cyanoethanimideate

-

Ethanol

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine:

-

In a reaction vessel, combine 162 g of 2-chloro-5-chloromethylpyridine with 250 ml of a 40% aqueous methylamine solution.

-

Heat the mixture to 60°C and maintain this temperature with stirring for 6 hours.

-

After the reaction is complete, remove water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.

-

-

Synthesis of Acetamiprid:

-

In a 500 ml flask, dissolve 157.5 g of the previously synthesized N-(6-chloro-3-pyridylmethyl)methylamine in 100 g of ethanol.

-

To this solution, add 112 g of ethyl N-cyanoethanimideate.

-

Heat the reaction mixture to 65°C and maintain for 6-7 hours with continuous stirring.

-

Upon completion, cool the reaction mixture to 0°C to induce precipitation.

-

Filter the precipitate and wash with a saturated brine solution.

-

Dry the collected solid under vacuum to yield crude Acetamiprid.

-

Purification of (E)-Acetamiprid by Preparative HPLC

Instrumentation and Materials:

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for MS compatibility)[7]

Procedure:

-

Sample Preparation: Dissolve the crude Acetamiprid in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve the best separation of the (E) and (Z) isomers. A common starting point is a 30:70 (v/v) mixture of acetonitrile and 1.5% acetic acid in water.[8]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.

-

Detection: UV detection at 254 nm.[8]

-

Column Temperature: 25°C.[8]

-

-

Fraction Collection: Inject the sample onto the column and collect the fraction corresponding to the (E)-Acetamiprid peak. The (E)-isomer is expected to be the major peak.

-

Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain the purified (E)-Acetamiprid.

-

Purity Analysis: Analyze the purity of the final product using analytical HPLC.[9][10]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of (E)-Acetamiprid.

Table 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

| Parameter | Value | Reference |

| Purity | 95.8% | [3] |

| Yield | 95.6% | [3] |

Table 2: Synthesis of Crude Acetamiprid

| Parameter | Value | Reference |

| Purity | 96.8% | [5] |

| Yield | 96.6% | [5] |

Table 3: Analytical HPLC Parameters for Purity Assessment

| Parameter | Condition | Reference |

| Column | Agilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 µm) | [8] |

| Mobile Phase | Acetonitrile / 1.5% Acetic Acid in Water (30/70 v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection | UV at 254 nm | [8] |

| Column Temperature | 25°C | [8] |

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Purification of (E)-Acetamiprid

Caption: Workflow for the synthesis and purification of (E)-Acetamiprid.

Signaling Pathway: Mechanism of Action of (E)-Acetamiprid

Caption: Simplified signaling pathway of (E)-Acetamiprid at the insect nAChR.

Conclusion

This guide provides a detailed framework for the synthesis and purification of (E)-Acetamiprid for research applications. By following the outlined protocols, researchers can obtain high-purity (E)-Acetamiprid, which is essential for accurate and reproducible experimental results in the fields of drug discovery, toxicology, and insecticide development. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's mechanism of action, aiding in the understanding and implementation of these procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 4. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 5. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 6. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 7. Separation of Acetamiprid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

The Neurotoxicological Profile of Acetamiprid: An In-depth Analysis of its Interaction with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid, a prominent member of the neonicotinoid class of insecticides, exerts its primary neurotoxic effects by targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3] This technical guide provides a comprehensive examination of the molecular interactions between acetamiprid and nAChRs, detailing its mechanism of action, quantitative binding and activation data, and the resultant neurotoxic signaling pathways. Detailed experimental protocols for key assays are provided, alongside visualizations of cellular pathways and experimental workflows to facilitate a deeper understanding and further investigation by researchers in neurotoxicology and drug development.

Introduction: Acetamiprid and Nicotinic Acetylcholine Receptors

Acetamiprid is a widely used neonicotinoid insecticide, structurally similar to nicotine, that is designed to control a broad spectrum of insect pests.[1][2] Its mode of action centers on its agonistic activity at nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels for fast excitatory neurotransmission in the central nervous system of insects.[4][5] While engineered for high selectivity towards insect nAChRs, growing evidence indicates that acetamiprid also interacts with mammalian nAChRs, raising concerns about its potential for neurotoxicity in non-target species, including humans.[1][6][7] Understanding the nuances of these interactions is critical for assessing its toxicological risk and for the development of safer alternatives. This guide synthesizes current research to provide a detailed overview of acetamiprid's effects on nAChRs at the molecular and cellular levels.

Mechanism of Action of Acetamiprid on nAChRs

Acetamiprid's interaction with nAChRs is complex, exhibiting characteristics of both a partial agonist and a modulator, with effects varying depending on the specific nAChR subunit composition and the organism.

-

Agonistic and Partial Agonistic Activity : In insects, acetamiprid acts as a potent agonist on postsynaptic nAChRs, leading to an uncontrolled influx of cations, membrane depolarization, and subsequent hyperexcitation of the nervous system, which results in paralysis and death.[1] Studies on mammalian receptors have shown that acetamiprid can act as a partial agonist. For instance, on rat α7 neuronal nAChRs expressed in Xenopus oocytes, acetamiprid induces inward currents, although with lower efficacy compared to the endogenous ligand, acetylcholine (ACh).[8] It has also been described as a nearly full agonist on certain insect receptor subtypes, such as the α1/β1/β2 nAChR.[4][9]

-

Modulatory Effects : Beyond direct activation, acetamiprid can modulate the receptor's response to acetylcholine. Pre-treatment with low concentrations of acetamiprid has been shown to significantly enhance subsequent currents evoked by ACh on mammalian α7 nAChRs.[7][8] This suggests a positive allosteric modulatory effect where acetamiprid binding alters the receptor's conformation, increasing its sensitivity to the primary neurotransmitter.

-

Subunit Specificity : The neurotoxic impact of acetamiprid is heavily dependent on the nAChR subunit composition. It shows high affinity for insect nAChR subtypes.[6] In mammals, it has been shown to interact with several subunits, including α3, α4, and α7, which are expressed in various brain regions.[1][6] For example, acetamiprid can evoke significant excitatory Ca2+ influxes in rat cerebellar neurons that express mRNA for α3, α4, and α7 nAChR subunits.[6][10] Research on Drosophila suggests that the α1/α2/β1/β2 and α1/β1/β2 nAChRs are potential major targets for acetamiprid.[4][9]

Quantitative Analysis of Acetamiprid-nAChR Interaction

The potency and efficacy of acetamiprid's interaction with nAChRs have been quantified in several studies, primarily through electrophysiological and radioligand binding assays. The half-maximal effective concentration (EC50) is a key parameter indicating the concentration of acetamiprid required to elicit 50% of its maximal response.

| Receptor Subtype/Preparation | Organism/System | Parameter | Value (mM) | Reference |

| α7 nAChR | Rat (expressed in Xenopus oocytes) | EC50 | 0.73 ± 0.06 | [8] |

| α7 nAChR (ACh/Acetamiprid co-application) | Rat (expressed in Xenopus oocytes) | EC50 | 0.89 ± 0.2 | [8] |

| Dα2β2 nAChR (Wild Type) | Drosophila melanogaster | pEC50 | 5.26 ± 0.09 | [11] |

Neurotoxic Effects and Signaling Pathways

The binding of acetamiprid to nAChRs initiates a cascade of cellular events that can lead to neurotoxicity, particularly during development.

-

Excitotoxicity and Calcium Influx : As an nAChR agonist, acetamiprid triggers the opening of the ion channel, leading to an influx of Na+ and Ca2+ ions. This causes neuronal depolarization and excitation.[6] At concentrations of 1 µM and higher, acetamiprid can induce significant excitatory Ca2+ influxes in cultured cerebellar neurons from neonatal rats.[6][10] This sustained elevation of intracellular calcium can trigger excitotoxic pathways.

-

Oxidative Stress : Acetamiprid exposure has been linked to the induction of oxidative stress in neuronal tissues.[12][13] This is characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation, and a significant reduction in the levels and activity of antioxidant enzymes such as glutathione (GSH), glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD).[12][13]

-

Developmental Neurotoxicity (DNT) : There is significant concern regarding the developmental neurotoxicity of acetamiprid.[14][15][16] Exposure during critical periods of brain development may disrupt neurogenesis, neuronal migration, and differentiation.[17] Studies have shown that both acetamiprid and imidacloprid can affect the developing human nervous system, leading regulatory bodies to consider more conservative safety values.[14][15] In rodent models, perinatal exposure to acetamiprid has been associated with a decreased auditory startle reflex and shrinkage of brain tissue.[16]

-

Gene Expression : Exposure to acetamiprid can inhibit the mRNA expression of α3, α4, and α7 nAChR subunits in rat cerebellar cells and various brain regions in mice, suggesting a potential for long-term alteration of cholinergic signaling.[1]

Below is a diagram illustrating the proposed signaling pathway for acetamiprid-induced neurotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Alteration in behavior of rat after chronic exposure to acetamiprid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotine-Like Effects of the Neonicotinoid Insecticides Acetamiprid and Imidacloprid on Cerebellar Neurons from Neonatal Rats | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Nicotine-like effects of the neonicotinoid insecticides acetamiprid and imidacloprid on cerebellar neurons from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The potential neuroprotective of luteolin against acetamiprid-induced neurotoxicity in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 16. Neonicotinoid pesticides: evidence of developmental neurotoxicity from regulatory rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neurocytotoxicity of imidacloprid- and acetamiprid-based comercial insecticides over the differentiation of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Soil sorption and leaching potential of (E/Z)-Acetamiprid

An In-depth Technical Guide on the Soil Sorption and Leaching Potential of (E/Z)-Acetamiprid

Introduction

Acetamiprid, with the chemical name (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic neonicotinoid insecticide widely employed in agriculture to control a variety of sucking and chewing pests on crops such as leafy vegetables, fruits, and cotton.[1] Like other neonicotinoids, its mode of action involves the disruption of the insect nervous system.[2]

Acetamiprid exists as two geometric isomers, (E) and (Z), due to the configuration of the cyanoimino group. The (E)-isomer is recognized as the more stable and biologically active form.[1] Consequently, most environmental fate studies focus on the properties of the (E)-isomer or the technical mixture, with limited literature specifically detailing the distinct soil behavior of the (Z)-isomer. This guide synthesizes the available technical information on the soil sorption, leaching, and degradation of acetamiprid, providing researchers and environmental scientists with a comprehensive overview of its environmental fate.

Soil Sorption of Acetamiprid

The sorption of acetamiprid to soil particles is a critical process that dictates its mobility, bioavailability, and overall environmental distribution. Sorption is quantified using several key parameters, including the soil-water distribution coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and the Freundlich sorption coefficient (Kf).

Generally, acetamiprid exhibits low to moderate sorption in soils, which is influenced by soil properties such as organic matter and clay content.[3]

Quantitative Sorption Data

The following table summarizes experimentally determined sorption coefficients for acetamiprid across various studies and soil types.

| Parameter | Value Range | Soil Type(s) | Reference(s) |

| Kd (mL/g) | 0.71 - 4.1 | Varies, including Oxisols | [3][4] |

| Koc (mL/g) | 71 - 3235 | Varies, including Oxisols and Entisols | [4][5][6] |

| Kf ((mg/kg)/(mg/L)¹/ⁿ) | 0.6 - 8.87 | Varies | [4][6] |

| 1/n (Freundlich exponent) | 0.807 - 1.478 | Varies | [4][6] |

Note: The wide range in Koc values reflects the significant influence of soil composition, particularly organic carbon content, on the sorption behavior of acetamiprid.

Degradation and Persistence in Soil

The persistence of acetamiprid in the soil environment is primarily governed by microbial degradation under aerobic conditions.[7] It is generally considered to be non-persistent in soil.[1]

Soil Half-Life (DT50)

The half-life (DT50) is a measure of the time required for 50% of the initial concentration of a substance to dissipate. The table below presents reported soil half-lives for acetamiprid.

| Parameter | Value Range (days) | Conditions | Reference(s) |

| Soil Half-Life (DT50) | <1 - 22.8 | Aerobic, laboratory, and field conditions | [8][9] |

Factors such as soil moisture, temperature, and microbial activity can significantly influence the rate of degradation. For instance, acetamiprid dissipates more rapidly in submerged soil compared to dry or field capacity moisture conditions.[8]

Leaching Potential

The leaching potential of a pesticide is its propensity to move through the soil profile and potentially contaminate groundwater. This is largely determined by its sorption characteristics and persistence. Due to its high water solubility and generally low sorption, acetamiprid is considered to be moderately to highly mobile in soil, which may pose a risk of leaching, particularly in sandy soils with low organic matter.[7][9][10]

Groundwater Ubiquity Score (GUS)

The Groundwater Ubiquity Score (GUS) is a calculated index used to estimate the leaching potential of a pesticide. It is derived from the pesticide's half-life (t½) and its organic carbon-normalized sorption coefficient (Koc) using the following formula:

GUS = log₁₀(t½) × [4 - log₁₀(Koc)] [11]

-

GUS < 1.8: Low leaching potential ("Non-leacher")

-

1.8 < GUS < 2.8: Intermediate leaching potential ("Transition")

-

GUS > 2.8: High leaching potential ("Leacher")[12]

Based on the ranges of DT50 and Koc values reported, the GUS for acetamiprid can vary, but its properties often place it in the "Transition" to "Leacher" category, indicating a potential concern for groundwater contamination under certain environmental conditions.

Experimental Protocols

Soil Sorption: Batch Equilibrium Method (OECD Guideline 106)

The batch equilibrium method is the standard approach for determining the soil sorption coefficients of chemicals.[13][14][15][16] The process involves equilibrating an aqueous solution of the chemical with a known mass of soil and measuring the concentration of the chemical in the aqueous phase after equilibrium is reached.

Methodology:

-

Soil Preparation: Representative soil samples are air-dried and sieved (typically <2 mm). Key soil properties such as pH, organic carbon content, texture, and cation exchange capacity are characterized.[17]

-

Test Solution Preparation: A stock solution of acetamiprid (often ¹⁴C-labelled for ease of detection) is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte to mimic soil solution ionic strength.[17] A series of dilutions are made to create solutions of varying concentrations.

-

Equilibration: A known mass of soil is placed in a centrifuge tube with a specific volume of the test solution (a typical soil-to-solution ratio is 1:5).[18] The tubes are then agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[17][18]

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of acetamiprid remaining in the supernatant (aqueous phase) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (if radiolabelled).[19][20]

-

Calculation: The amount of acetamiprid sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution (the indirect method).[15] The sorption coefficients (Kd, Koc, Kf) are then calculated from the data.

Caption: Workflow for the OECD 106 Batch Equilibrium Sorption Study.

Analytical Quantification Methods

Accurate quantification of acetamiprid in environmental matrices is essential for fate studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Diode Array Detector (DAD) is a common method for analyzing acetamiprid residues in soil and water extracts.[19][20]

-

Gas Chromatography (GC): GC can also be used, often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), for the determination of acetamiprid and its metabolites.[21][22]

-

Sample Preparation: Extraction from soil is typically performed using solvents like acetonitrile or methanol, followed by a clean-up step, for example, using solid-phase extraction (SPE) cartridges to remove interfering co-extractives.[20][23]

Mechanism of Action: Signaling Pathway

Acetamiprid is a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] It mimics the action of the neurotransmitter acetylcholine (ACh) but binds irreversibly to the receptor.[2] This leads to continuous and uncontrolled nerve firing, resulting in hyperexcitation, paralysis, and eventual death of the insect.[2] Its selectivity for insects over mammals is due to a higher binding affinity for insect nAChRs.[24]

Caption: Acetamiprid's mechanism of action at the insect nAChR.

Conclusion

The available scientific literature indicates that acetamiprid is an insecticide with low to moderate sorption potential in soils, making it relatively mobile. Its persistence is generally low due to aerobic microbial degradation. The combination of these properties suggests a potential for leaching, especially in soils with low organic carbon and high sand content. While most studies treat acetamiprid as a single compound, it is understood that the (E)-isomer is the primary contributor to its biological and environmental characteristics. Further research focusing on the differential fate of the (E) and (Z) isomers could provide a more nuanced understanding of its environmental risk profile.

References

- 1. Acetamiprid [sitem.herts.ac.uk]

- 2. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]

- 3. researchgate.net [researchgate.net]

- 4. Those That Remain: Sorption/Desorption Behaviour and Kinetics of the Neonicotinoids Still in Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. naturepest.com [naturepest.com]

- 8. Evaluation of environmental fate of acetamiprid in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. Groundwater Ubiquity Score (GUS) [npic.orst.edu]

- 12. researchgate.net [researchgate.net]

- 13. york.ac.uk [york.ac.uk]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 19. Estimating the Degradation of the Pesticides Acetamiprid and Thiamethoxam in the Agricultural Soil of the Cabbage Crop using HPLC Technique [arccjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. (Open Access) Methods of Determination of Acetamiprid and Its Degradation Products in Soil by Gas Chromatography (1999) | Masanori Tokieda | 15 Citations [scispace.com]

- 22. mhlw.go.jp [mhlw.go.jp]

- 23. phytojournal.com [phytojournal.com]

- 24. Acetamiprid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Analytical Method for Separation of Acetamiprid E/Z Isomers by HPLC

Introduction

Acetamiprid is a neonicotinoid insecticide widely used in agriculture to control sucking insects.[1][2] It exists as a mixture of two geometric isomers, (E)- and (Z)-acetamiprid, due to the restricted rotation around the C=N double bond in the cyanoimino group.[1][2] The (E)-isomer is reported to be the more stable and biologically active form.[1] Therefore, the ability to separate and quantify these isomers is crucial for quality control, environmental monitoring, and toxicological studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analytical separation of Acetamiprid E/Z isomers.

Principle

The separation of the Acetamiprid E/Z isomers is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). The differential interaction of the two isomers with the hydrophobic stationary phase of a C18 column, driven by subtle differences in their polarity and steric configuration, allows for their separation. The mobile phase, consisting of an organic solvent and an aqueous buffer, is optimized to achieve baseline resolution of the two isomer peaks. Detection is performed using a UV detector at a wavelength where both isomers exhibit significant absorbance.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1100 series system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).[7][10]

-

Chromatographic Column: A ZORBAX SB-C18 column (4.6 x 250 mm, 5 µm) or equivalent C18 column.[7]

-

Data Acquisition and Processing: Empower 2 or equivalent chromatography data software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).

-

Standards: Analytical standards of (E)-Acetamiprid and (Z)-Acetamiprid (if available) or a mixture of the isomers.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the Acetamiprid isomer standard (or mixture) and dissolve it in 10 mL of methanol in a volumetric flask.

-